molecular formula C19H17ClN2O2S B2518411 2-(2-chlorobenzenesulfonyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine CAS No. 899738-55-7

2-(2-chlorobenzenesulfonyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine

Cat. No.: B2518411
CAS No.: 899738-55-7
M. Wt: 372.87
InChI Key: ZQBAMYZHBCDZLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chlorobenzenesulfonyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .

Preparation Methods

The synthesis of 2-(2-chlorobenzenesulfonyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine can be achieved through various synthetic routes. One common method involves the cyclization of 1-phenyl-2-(1H-pyrrol-1-yl)ethanone with appropriate reagents under specific conditions. This reaction typically requires a metal-free environment and can be performed in a one-pot cascade reaction . Another approach involves the use of cyclodehydration and aromatization reactions to form the pyrrolo[1,2-a]pyrazine scaffold .

Chemical Reactions Analysis

2-(2-chlorobenzenesulfonyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2-chlorobenzenesulfonyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain kinases, which play a crucial role in cell signaling and regulation. This inhibition can lead to the suppression of tumor growth and the reduction of inflammation . the exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

2-(2-chlorobenzenesulfonyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine is unique due to its specific structural features and biological activities. Similar compounds include other pyrrolopyrazine derivatives, such as trisubstituted pyrrolo[1,2-a]pyrazines and imidazo[1,2-a]pyrazines . These compounds also exhibit a range of biological activities, but their specific properties and applications may vary.

Properties

IUPAC Name

2-(2-chlorophenyl)sulfonyl-1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O2S/c20-16-9-4-5-11-18(16)25(23,24)22-14-13-21-12-6-10-17(21)19(22)15-7-2-1-3-8-15/h1-12,19H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQBAMYZHBCDZLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=CC=CN21)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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